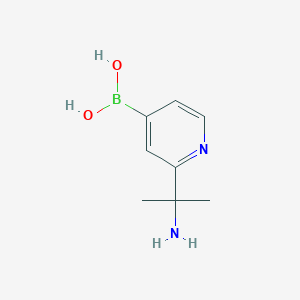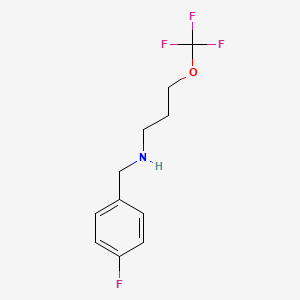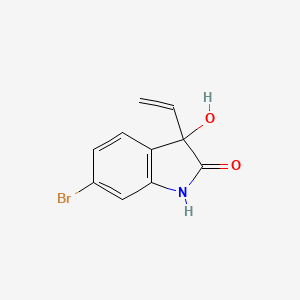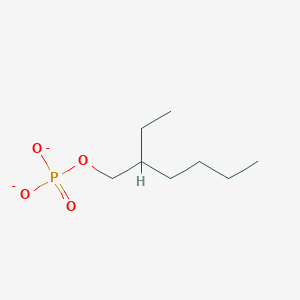
2-(1-Amino-2,2,2-trifluoroethyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Amino-2,2,2-trifluoro-ethyl)-pentanoic acid is a fluorinated amino acid derivative. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2,2,2-trifluoro-ethyl)-pentanoic acid typically involves the introduction of the trifluoroethyl group into the amino acid backbone. One common method is the reaction of a suitable amino acid precursor with trifluoroacetaldehyde in the presence of a reducing agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 2-(1-Amino-2,2,2-trifluoro-ethyl)-pentanoic acid may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Amino-2,2,2-trifluoro-ethyl)-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(1-Amino-2,2,2-trifluoro-ethyl)-pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism by which 2-(1-Amino-2,2,2-trifluoro-ethyl)-pentanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance binding affinity and specificity, leading to altered biochemical pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid
- 4-(1-Amino-2,2,2-trifluoro-ethyl)-phenol
- 3-(1-Amino-2,2,2-trifluoroethyl)-1-(alkyl)-indolin-2-one
Uniqueness
2-(1-Amino-2,2,2-trifluoro-ethyl)-pentanoic acid is unique due to its specific structure, which combines the properties of an amino acid with the effects of a trifluoroethyl group. This combination results in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H12F3NO2 |
|---|---|
Poids moléculaire |
199.17 g/mol |
Nom IUPAC |
2-(1-amino-2,2,2-trifluoroethyl)pentanoic acid |
InChI |
InChI=1S/C7H12F3NO2/c1-2-3-4(6(12)13)5(11)7(8,9)10/h4-5H,2-3,11H2,1H3,(H,12,13) |
Clé InChI |
ABLBBWLTTQPUNC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(C(F)(F)F)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11758073.png)

![4-Iodo-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11758075.png)

![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11758088.png)
![[Ethyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11758091.png)
![6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11758104.png)

![N-methyl-N-{2-methyl-4-[(oxiran-2-yl)methoxy]phenyl}-2-[(oxiran-2-yl)methyl]oxiran-2-amine](/img/structure/B11758118.png)
![1-Methyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B11758121.png)

![3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine](/img/structure/B11758131.png)
